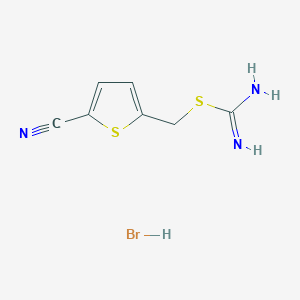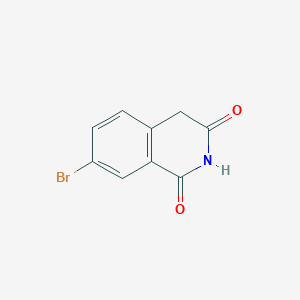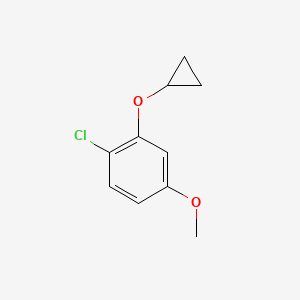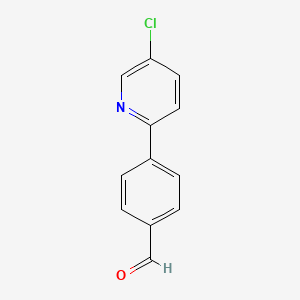
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline
Descripción general
Descripción
“4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline” is a chemical compound with the molecular formula C11H13F3N2. It is also known as 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride . The compound is used in laboratory settings and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule . The trifluoromethyl group attached to the pyrrolidine ring increases the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties were not found in the retrieved documents.Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline: A Comprehensive Analysis of Scientific Research Applications
OLED Technology: This compound serves as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters, which are used as blue phosphorescent emitters in OLED displays. The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal center, contributing to the advancement of display technology .
Pharmaceutical Testing: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline is utilized in pharmaceutical testing as a high-quality reference standard. Its precise and reliable measurements ensure accurate results in drug development and quality control processes .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, a key component of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3 hybridization and investigating the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-5-6-16(7-8)10-3-1-9(15)2-4-10/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPACXBKVLKQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)





![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)


![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)


![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)